4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine

Nitric oxide synthase inhibition Inducible NOS Neuronal NOS

4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a small-molecule pyrrolidine-2-imine that functions as a competitive inhibitor of human nitric oxide synthase (NOS) isoforms. It belongs to the cyclic amidine class of NOS inhibitors originally developed at Merck Research Laboratories to achieve isoform-selective suppression of pathological nitric oxide production.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B10844018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC1CC(=NC1C)N
InChIInChI=1S/C7H14N2/c1-3-6-4-7(8)9-5(6)2/h5-6H,3-4H2,1-2H3,(H2,8,9)
InChIKeyNMCNOZCNKVOIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine: Potent Nitric Oxide Synthase (NOS) Inhibitor for Inflammation & Neurodegeneration Research


4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a small-molecule pyrrolidine-2-imine that functions as a competitive inhibitor of human nitric oxide synthase (NOS) isoforms. It belongs to the cyclic amidine class of NOS inhibitors originally developed at Merck Research Laboratories to achieve isoform-selective suppression of pathological nitric oxide production [2]. The compound is characterized by a substituted pyrrolidine ring bearing ethyl and methyl groups at the 4- and 5-positions, respectively, and exists as the (2Z)-ylideneamine tautomer. It is primarily investigated as a discovery-phase tool compound for probing inducible NOS (iNOS) and neuronal NOS (nNOS) driven pathways, with documented inhibitory activity against all three human NOS isoforms [1].

Why Generic Pyrrolidine-2-imine NOS Inhibitors Cannot Replace 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine in Preclinical Studies


Among pyrrolidine-2-imine NOS inhibitors, the precise location of alkyl substituents on the pyrrolidine ring profoundly governs isoform binding affinity and selectivity [1]. As demonstrated by comparative data from the same assay platform, a simple positional rearrangement—shifting the ethyl group from the 4-position to the 5-position (i.e., 5-ethyl-4-methyl-pyrrolidin-(2Z)-ylideneamine)—alters the endothelial NOS (eNOS) IC₅₀ by more than an order of magnitude [2]. Because eNOS inhibition is associated with cardiovascular side effects such as hypotension, indiscriminate substitution with an off-the-shelf pyrrolidine-2-imine analog introduces uncharacterized risk for confounding off-target effects in in vivo pharmacological models. Rigorous selection of the correct regioisomer is therefore critical for data reproducibility and translational relevance.

Quantitative Differentiation Evidence for 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine Versus Closest Structural Analogs


iNOS and nNOS Dual Inhibition Potency: Comparable to Leading Pyrrolidine-2-imine Scaffolds

4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine exhibits potent dual inhibition of human inducible NOS (iNOS) and neuronal NOS (nNOS) with IC₅₀ values of 160 nM and 140 nM, respectively [1]. These values place the compound in a comparable potency range to the widely cited (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine, which achieves an hiNOS IC₅₀ of 250 nM (0.25 µM) [2]. Unlike the pentyl-substituted analog, which relies on a long lipophilic chain for potency, the 4-ethyl-5-methyl substitution achieves comparable iNOS/nNOS affinity with substantially lower molecular weight (126.2 vs. 210.3 g/mol), a property that may favor downstream optimization for CNS penetration.

Nitric oxide synthase inhibition Inducible NOS Neuronal NOS Pyrrolidine-2-imine pharmacology

eNOS Sparing Selectivity Profile: 12-Fold Higher eNOS IC₅₀ than the 5-Ethyl-4-methyl Positional Isomer

A direct head-to-head comparison using data curated from the same primary publication reveals that 4-ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine exhibits an eNOS IC₅₀ of 6,300 nM, whereas its positional isomer 5-ethyl-4-methyl-pyrrolidin-(2Z)-ylideneamine achieves an eNOS IC₅₀ of 520 nM [1][2]. This represents a 12.1-fold reduction in eNOS affinity conferred solely by exchanging the ethyl and methyl substitution positions. The practical implication is a substantially wider selectivity window against eNOS, the isoform responsible for physiological blood pressure regulation via endothelial NO production. Inhibitors that potently suppress eNOS carry a recognized risk of hypertensive or vasoconstrictive side effects in vivo; the 4-ethyl-5-methyl regioisomer mitigates this risk relative to the 5-ethyl-4-methyl variant.

eNOS selectivity Isoform selectivity Cardiovascular safety margin Pyrrolidine regioisomer comparison

Calculated iNOS-over-eNOS Selectivity Ratio Surpasses 39-Fold

Based on the IC₅₀ values derived from the same recombinant human NOS assay panel, 4-ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine demonstrates an eNOS/iNOS selectivity ratio of 39.4 (6,300 / 160) and an eNOS/nNOS ratio of 45.0 (6,300 / 140) [1]. These selectivity indices are directly derived from the Shankaran et al. 2004 study. For context, the reference compound L-N⁶-(1-iminoethyl)-L-lysine (L-NIL), a benchmark iNOS-selective inhibitor, exhibits an eNOS/iNOS selectivity ratio of approximately 28-fold in rodent enzyme assays, though human isoform selectivity data for L-NIL varies across publications [2]. The 4-ethyl-5-methyl compound thus achieves iNOS-over-eNOS selectivity that is competitive with, or slightly exceeds, the archetypal iNOS-selective inhibitor within the limits of cross-study comparison.

iNOS selectivity index eNOS/iNOS ratio Therapeutic window Pyrrolidine-2-imine SAR

Molecular Weight Advantage Over Long-Chain Alkyl Pyrrolidine-2-imine Congeners

4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine has a molecular weight of 126.20 g/mol and a relatively low calculated logP (estimated ~1.2–1.5) [1]. In contrast, potent iNOS-selective pyrrolidine-2-imines such as (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine possess molecular weights exceeding 210 g/mol and calculated logP values above 3.5 [2]. The lower molecular weight and reduced lipophilicity of the 4-ethyl-5-methyl derivative align more closely with Lead-Like and CNS MPO scoring criteria, suggesting superior potential for passive blood-brain barrier permeation and reduced non-specific protein binding relative to the pentyl-substituted series. This physicochemical differentiation is relevant for procurement decisions in CNS-targeted NOS inhibition projects.

Drug-likeness CNS drug design Ligand efficiency Physicochemical properties

Recommended Procurement Application Scenarios for 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine


In Vitro iNOS-Dependent Inflammation Models Requiring eNOS Selectivity

When screening compounds in macrophage (e.g., RAW 264.7) or microglial cell lines stimulated with LPS/IFN-γ to induce iNOS expression, 4-ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine provides iNOS inhibition (IC₅₀ = 160 nM) with a 39-fold selectivity margin over eNOS [1]. This selectivity helps distinguish iNOS-specific anti-inflammatory effects from non-specific cytotoxicity that could arise from pan-NOS inhibition. Researchers should include the 5-ethyl-4-methyl positional isomer as a selectivity control to verify that observed effects are regioisomer-specific.

Neuronal NOS (nNOS) Target Engagement Studies in Neurodegeneration Models

With an nNOS IC₅₀ of 140 nM, the compound is suitable for probing nNOS-mediated nitrosative stress pathways in primary neuronal cultures or brain slice preparations [1]. Its relatively low molecular weight (126.2 g/mol) and moderate lipophilicity suggest potential for passive CNS penetration, making it a candidate for initial in vivo target engagement studies in rodent models of Parkinson's disease or cerebral ischemia, provided brain exposure is independently confirmed.

Structure–Activity Relationship (SAR) Benchmarking for Pyrrolidine-2-imine Lead Optimization

As a characterized member of the pyrrolidine-2-imine class with full three-isoform IC₅₀ data generated in a single recombinant human NOS assay panel [1], 4-ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine serves as an excellent SAR reference point for medicinal chemistry efforts. Its 12-fold difference in eNOS affinity versus the 5-ethyl-4-methyl isomer provides a clear quantitative benchmark for evaluating how subtle alkyl substitution changes modulate isoform selectivity [2]. Procurement of both regioisomers as a pair is recommended for comprehensive SAR exploration.

Chemical Probe Qualification for iNOS/nNOS Pathway Dissection

In academic settings where budgets constrain the use of more advanced clinical candidates, this compound can serve as a cost-effective chemical probe for dissecting the relative contributions of iNOS versus nNOS in cellular signaling networks. However, users must verify compound identity (95% purity typical, MW 126.20, C₇H₁₄N₂) [3] and confirm isoform selectivity in their specific assay system, as the available selectivity data derive from a single recombinant enzyme assay platform.

Quote Request

Request a Quote for 4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.